C10-13 ALKANE
Description
Properties
CAS No. |
129813-66-7 |
|---|---|
Molecular Formula |
C8H12N2 |
Synonyms |
C10-13 ALKANE |
Origin of Product |
United States |
Biosynthesis and Bioproduction Pathways of C10 C13 Alkanes
Natural Metabolic Pathways for Alkane Generation
Natural alkane biosynthesis pathways typically originate from the fatty acid synthesis (FAS) pathway. mit.edu The carbon chain length of the resulting alkanes is often one carbon shorter than the precursor fatty acid or fatty aldehyde. acs.orgbiofueljournal.combakerlab.org
Fatty Acid-Derived Biosynthesis Routes
The most common natural pathway for alkane biosynthesis involves the conversion of long-chain fatty acids (FAs) to alkanes with one less carbon atom (Cn-1) through the action of decarbonylating enzymes. biofueljournal.com This process utilizes intermediates from the fatty acid biosynthesis pathway. mit.edunih.gov In some cases, fatty acyl-acyl carrier protein (acyl-ACP) serves as a substrate, which is then converted to a fatty aldehyde by an acyl-ACP reductase (AAR). biofueljournal.commit.edunih.gov Alternatively, free fatty acids can be utilized, being catalyzed by enzymes like fatty acyl-CoA reductase (FAR), carboxylic acid reductase (CAR), or fatty aldehyde reductase (DOX) to form fatty aldehydes. biofueljournal.com These fatty aldehydes are the direct precursors for alkane formation via decarbonylation. biofueljournal.com
Enzymatic Mechanisms of Alkane Formation
Alkane formation from fatty acid-derived precursors involves specific enzymatic mechanisms, primarily catalyzed by aldehyde decarbonylases or fatty acid photodecarboxylases. researchgate.netbiofueljournal.com
Aldehyde Decarbonylases (e.g., Aldehyde Deformylating Oxygenases)
Aldehyde decarbonylases (ADCs), also known as aldehyde deformylating oxygenases (ADOs), are key enzymes in the conversion of fatty aldehydes to alkanes. acs.orgbiofueljournal.comwikipedia.org These enzymes have been identified in cyanobacteria, plants, and insects, catalyzing the removal of the aldehyde carbonyl group. acs.orgbiofueljournal.com Cyanobacterial ADO (cADO) is a well-studied example, functioning as a soluble non-heme di-iron oxygenase. acs.orgacs.org It catalyzes the oxygenation of medium and long-chain aldehydes to Cn-1 alkanes, releasing formate (B1220265) as a co-product. wikipedia.orgoup.comnih.gov The reaction catalyzed by ADO requires an external reduction mechanism, often involving proteins like ferredoxin (Fd), NADP+, and NADPH. biofueljournal.comwikipedia.org Mechanistic studies suggest that the aldehyde hydrogen is retained in the formate product, while a hydrogen from the solvent is incorporated into the alkane. wikipedia.orgacs.org The mechanism is thought to involve a radical intermediate and the attack of a metal-bound peroxide nucleophile on the aldehyde carbon. wikipedia.orgnih.gov While ADOs from cyanobacteria typically act on C14-C18 fatty aldehydes, they can potentially utilize substrates as short as C9 or C10, which would lead to C8-C9 alkanes. wikipedia.orgsdu.edu.cn However, their activity towards shorter chain lengths (relevant for C10-C13 alkanes) can be less efficient, sometimes leading to the accumulation of intermediates. biofueljournal.com
Fatty Acid Photodecarboxylases
Fatty acid photodecarboxylases (FAPs), found in microalgae such as Chlorella variabilis, offer an alternative pathway for alkane production through the direct decarboxylation of free fatty acids. biofueljournal.comwikipedia.org This process is light-dependent, primarily utilizing blue light to catalyze the conversion of fatty acids to Cn-1 alkanes. biofueljournal.comwikipedia.orgacs.org FAP enzymes contain a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is photo-excited to initiate the decarboxylation. biofueljournal.comacs.org FAPs typically show a preference for longer-chain fatty acid substrates (C12 to C22), with a notable preference for C16 to C17 substrates, resulting in C11 to C21 alkanes. biofueljournal.comsdu.edu.cn The FAP-mediated reaction involves electron abstraction from the fatty acid by the photo-excited FAD. biofueljournal.comacs.org
Acyl-ACP Reductase Involvement
Acyl-ACP reductase (AAR) plays a crucial role in the alkane biosynthesis pathway that starts from fatty acyl-ACP. biofueljournal.commit.edunih.gov AAR catalyzes the reduction of fatty acyl-ACP to the corresponding fatty aldehyde, utilizing NADPH as the electron donor. researchgate.net This fatty aldehyde then serves as the substrate for aldehyde decarbonylase (ADO) to produce the alkane. biofueljournal.comnih.govresearchgate.net The coupling of AAR and ADO, particularly in cyanobacteria, forms a two-step pathway for alkane synthesis. oup.comjst.go.jppdbj.org Research suggests that AAR and ADO may form a complex to facilitate the efficient transfer of the aldehyde substrate. jst.go.jppdbj.org The substrate specificity of AAR influences the chain length of the resulting fatty aldehyde, and consequently, the final alkane product. bakerlab.org
Metabolic Engineering and Synthetic Biology Approaches for Targeted Bioproduction
Given the relatively low natural production levels of alkanes and the limitations in chain length specificity of natural enzymes, metabolic engineering and synthetic biology approaches have been employed to enhance and tailor C10-C13 alkane bioproduction in host microorganisms like Escherichia coli and Saccharomyces cerevisiae. mit.edufrontiersin.orgbiofueljournal.comnih.gov These strategies involve modifying existing metabolic pathways or introducing heterologous enzymes to channel metabolic flux towards desired alkane products. biofueljournal.commit.edubiofueljournal.com
One common approach is the introduction and optimization of the AAR-ADO pathway from cyanobacteria into host organisms. mit.edubakerlab.orgnih.gov This allows for the conversion of fatty acid synthesis intermediates into alkanes. nih.govresearchgate.net Efforts have focused on increasing the availability of fatty acyl-ACP substrates by engineering the host's fatty acid synthesis pathway. researchgate.net Additionally, engineering of AAR and ADO enzymes has been explored to improve their catalytic activity and broaden or shift their substrate specificity towards medium-chain fatty aldehydes (C11-C14) that would yield C10-C13 alkanes. nih.govnih.gov Overcoming limitations such as the poor catalytic activity of ADO and competition from endogenous aldehyde reductases that convert aldehydes to alcohols are key challenges addressed by metabolic engineering. biofueljournal.comresearchgate.net
Another strategy involves exploring alternative enzymes or pathways. For instance, coupling FAP with appropriate thioesterases that release medium-chain fatty acids can lead to the production of C10-C13 alkanes. acs.org Furthermore, novel enzymes with desired substrate specificities are continuously being sought and engineered. nih.gov
Metabolic engineering also involves optimizing the expression levels of the introduced enzymes and disrupting competing pathways that divert metabolic intermediates away from alkane synthesis. biofueljournal.comresearchgate.net By precisely modifying these pathways and key enzymes, researchers aim to develop efficient microbial systems for the targeted bioproduction of specific alkane chain lengths, including the C10-C13 range. biofueljournal.combiofueljournal.com
Data from research efforts in metabolic engineering for alkane production often involves quantifying the titers of specific alkane products in engineered microbial strains. While specific data tables focusing solely on C10-C13 alkanes across various studies can vary significantly based on the host organism, engineered pathway, and conditions, the general approach involves expressing combinations of thioesterases (to control fatty acid chain length), AAR, and ADO or FAP. For example, studies have shown the production of C13-C17 alkane mixtures in E. coli expressing AAR/ADO. sdu.edu.cn Expanding the product profile to include even-chain alkanes like C14 and C16 has been achieved by incorporating enzymes with broader substrate specificity for fatty acid initiation. bakerlab.org
Microbial Chassis and Host Organism Selection
The selection of an appropriate microbial host, or chassis, is crucial for the efficient biosynthesis of C10-C13 alkanes. Different microorganisms possess varying metabolic capabilities and inherent pathways that can be leveraged or engineered for alkane production.
Cyanobacteria have been identified as promising candidates for generating biofuels such as alkanes due to characteristics like a shorter life cycle, fast growth rate, and the ability to tolerate long-chain alkanes. nih.gov The alkane synthesis pathway in cyanobacteria involves two key enzymes: acyl-(acyl carrier protein) reductase (AAR) and aldehyde deformylating oxygenase (ADO). nih.govunl.pt These enzymes work together to convert intermediates of fatty acid metabolism into alkanes and alkenes. unl.pt
Escherichia coli is another widely used microbial platform for metabolic engineering due to its well-characterized genetics and ease of manipulation. cityu.edu.hk E. coli does not naturally produce significant amounts of alkanes, but it can be engineered to do so by introducing genes encoding the necessary biosynthetic enzymes, such as those from cyanobacteria. cityu.edu.hknih.gov Efforts in E. coli have successfully produced C13-C17 alkane mixtures by heterologous expression of AAR and ADO. sdu.edu.cn Additionally, engineered E. coli strains have been developed for the production of short-chain alkanes, including nonane (B91170) (C9), by introducing plant-derived aldehyde decarbonylases. mit.edu
Yeasts, such as Saccharomyces cerevisiae, are also explored as host organisms for fatty acid-derived biofuel production, including alkanes. frontiersin.orgchalmers.se While developments in yeast for alkane production have lagged behind E. coli, metabolic engineering strategies are being employed to enhance fatty acid biosynthesis and introduce efficient alkane synthesis pathways. frontiersin.org
Halophilic and alkaliphilic microorganisms, such as Halomonas species, are being investigated as potential industrial chassis. oup.com These organisms can grow under non-sterile conditions at high pH and salt concentrations, which could lead to significant cost savings in scaled bioprocesses by allowing continuous fermentations in low-cost bioreactors. oup.com
Genetic Manipulation for Pathway Optimization and Yield Enhancement
Genetic manipulation and metabolic engineering are essential for optimizing alkane biosynthesis pathways and increasing product yield in microbial hosts. This involves modifying existing metabolic routes, introducing heterologous genes, and suppressing competing pathways. biofueljournal.comcityu.edu.hk
The core pathway for alkane production from fatty acids involves the conversion of fatty acyl-ACP or fatty acids to fatty aldehydes by enzymes like Acyl-ACP reductase (AAR), Fatty Acyl Reductase (FAR), Carboxylic Acid Reductase (CAR), or α-Dioxygenase (DOX), followed by the conversion of fatty aldehydes to alkanes by aldehyde decarbonylases (ADO/CYP4G/CER1). biofueljournal.com
A key bottleneck in microbial alkane biosynthesis is often the catalytic activity of ADO, which can lead to the accumulation of intermediates and competition for substrates by endogenous enzymes like aldehyde reductase. biofueljournal.com Metabolic engineering efforts frequently target improving ADO activity or reducing competing reactions. biofueljournal.com
Strategies for yield enhancement include increasing the flux through the fatty acid biosynthesis pathway, optimizing the expression levels of key enzymes like AAR and ADO, and disrupting competing pathways that divert intermediates away from alkane synthesis. cityu.edu.hknih.govresearchgate.net For instance, in E. coli, increasing the flux to acyl-ACP by overexpressing fadR has been shown to improve alkane production. researchgate.net Deletion of genes encoding enzymes that convert fatty aldehydes to fatty alcohols, such as alcohol dehydrogenase (YqhD), can also significantly increase alkane yield by making more aldehyde substrate available for decarbonylation. nih.gov
Introducing modified enzymes with altered substrate specificity can also influence the chain length distribution of the produced alkanes. For example, using specific thioesterases can direct the fatty acid synthesis pathway towards the production of fatty acids of desired chain lengths (e.g., C10 or C12), which then serve as precursors for C9 or C11 alkanes after decarbonylation. salmone.org
Data from studies in E. coli illustrate the impact of genetic modifications on alkane production. For example, co-expression of AAR and ADO from cyanobacteria in E. coli resulted in the production of C15 and C17 alkanes. nih.gov Further engineering, including blocking the β-oxidation pathway and modifying thioesterase activity, led to the production of short-chain alkanes, with nonane (C9) being a dominant product when using a modified thioesterase favoring C10 fatty acids. salmone.orgnih.gov
| Genetic Modification Strategy | Effect on Alkane Production (Example in E. coli) | Reference |
| Heterologous expression of AAR and ADO from cyanobacteria | Production of C15 and C17 alkanes. sdu.edu.cnnih.gov | sdu.edu.cnnih.gov |
| Overexpression of fadR | Increased flux to acyl-ACP, improving alkane production. researchgate.net | researchgate.net |
| Deletion of alcohol dehydrogenase gene (yqhD) | Reduced conversion of fatty aldehydes to alcohols, increasing aldehyde availability for alkane synthesis. nih.gov | nih.gov |
| Introduction of modified thioesterase (e.g., TesA(L109P)) | Increased production of specific short-chain fatty acids (e.g., C10, C12), leading to corresponding alkanes. salmone.org | salmone.org |
| Blocking β-oxidation pathway (e.g., deleting fadE) | Prevents degradation of fatty acids, making more precursors available for alkane synthesis. nih.gov | nih.gov |
| Optimizing spatial organization of AAR and ADO | Increased alkane yield (e.g., 8.8-fold increase with a 3:1 binding site ratio). biofueljournal.com | biofueljournal.com |
Strategies for Secretion and Recovery of Biosynthesized Alkanes
Efficient recovery of biosynthesized alkanes from microbial cultures is crucial for the economic viability of the process. Alkanes, being hydrophobic molecules, can accumulate within the microbial cells or be secreted into the culture medium. acs.org The location of alkane accumulation or secretion influences the chosen recovery strategy.
Some studies indicate that alkanes can accumulate as intracellular inclusions in alkane-producing microorganisms. acs.org In such cases, cell lysis and subsequent extraction steps would be necessary to recover the alkanes.
Alternatively, engineering microorganisms to secrete the synthesized alkanes into the extracellular medium can simplify the recovery process. This can potentially reduce downstream processing costs compared to intracellular accumulation. Research is exploring strategies to achieve direct secretion of hydrocarbons. biorxiv.org
The inherent hydrophobicity of alkanes can pose challenges for their transport across the cell membrane. Microorganisms that naturally degrade alkanes often employ specific transport systems and can secrete biosurfactants to emulsify the hydrocarbons, facilitating their uptake. acs.orgacs.org While the focus here is on biosynthesis, understanding these natural mechanisms of alkane interaction with the cell membrane can provide insights for engineering secretion.
Recovery methods can involve liquid-liquid extraction using suitable organic solvents to separate the alkanes from the culture medium or cell lysate. The choice of solvent depends on the specific alkane chain length and the properties of the culture broth.
Microbial and Enzymatic Degradation of C10 C13 Alkanes
Aerobic Degradation Pathways of C10-C13 Alkanes
The aerobic biodegradation of C10-C13 alkanes is a critical process for the removal of these hydrocarbons from the environment. This process is initiated by oxygenase enzymes, which introduce oxygen atoms from molecular oxygen into the alkane molecule, thereby activating it for further metabolism. frontiersin.orgnih.gov Microorganisms have evolved several strategies for this initial oxidative attack, primarily categorized as terminal oxidation, subterminal oxidation, and biterminal oxidation. frontiersin.orgnih.gov
Terminal Oxidation Mechanisms
Terminal oxidation, or monoterminal oxidation, is the most extensively studied and common pathway for the aerobic degradation of n-alkanes, including those in the C10-C13 range. frontiersin.orgnih.govresearchgate.net In this pathway, the initial enzymatic attack occurs at one of the terminal methyl groups of the alkane chain. frontiersin.orgnih.gov This initial hydroxylation converts the inert alkane into a primary alcohol (1-alkanol). frontiersin.orgnih.gov The resulting alcohol is then sequentially oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to form the corresponding aldehyde and then a fatty acid. frontiersin.orgnih.gov This fatty acid, having the same carbon chain length as the original alkane, is then channeled into the central metabolic pathway of beta-oxidation. frontiersin.orgnih.gov
The crucial first step of terminal oxidation is catalyzed by a class of enzymes known as alkane hydroxylases (AHs). frontiersin.orgnih.govnih.gov Several distinct families of these enzymes are involved in the degradation of medium-chain alkanes like C10-C13.
AlkB-related Alkane Hydroxylases: The most widespread and well-characterized alkane degradation system is the Alk system, first identified in Pseudomonas putida GPo1. frontiersin.orgnih.gov The key enzyme, AlkB, is an integral-membrane non-heme di-iron monooxygenase. frontiersin.orgnih.govresearchgate.net The AlkB system requires two additional electron transfer proteins to function: a soluble rubredoxin (AlkG) and a rubredoxin reductase (AlkT). frontiersin.orgnih.gov The reductase transfers electrons from NADH to rubredoxin, which in turn transfers them to the AlkB enzyme to facilitate the hydroxylation of the alkane. frontiersin.orgnih.gov AlkB from P. putida GPo1 is effective on alkanes ranging from C5 to C13. Homologs of the alkB gene have been found in a wide variety of Gram-negative and Gram-positive bacteria, making it a key biomarker for assessing the alkane degradation potential in various environments. nih.govnih.govresearchgate.net While some AlkB systems are specific for shorter or longer chains, many are active on the C10-C13 range. researchgate.netethz.ch
Cytochrome P450 (CYP153) Hydroxylases: Another significant family of enzymes involved in terminal alkane oxidation is the cytochrome P450 monooxygenases, particularly those belonging to the CYP153 family. nih.govfrontiersin.org These are soluble enzymes, unlike the membrane-bound AlkB. The first member of this family to be characterized was CYP153A1 from Acinetobacter sp. EB104. CYP153 systems typically consist of three components: the P450 enzyme itself, a ferredoxin, and a ferredoxin reductase, which transfer electrons from NAD(P)H to the cytochrome for the oxidation reaction. CYP153 enzymes are common in bacteria that degrade medium-chain alkanes (C5-C16) and often occur in strains that lack the AlkB system. ethz.chsonar.chnih.govnih.gov In some bacteria, such as Dietzia sp. DQ12-45-1b, both AlkB and CYP153 systems coexist, exhibiting a cooperative degradation strategy where CYP153 is responsible for shorter alkanes (up to C10) and an AlkB-like enzyme handles longer chains. nih.govresearchgate.net
| Enzyme System | Key Enzyme | Location | Electron Transfer Proteins | Typical Substrate Range | Representative Organism |
| AlkB System | AlkB (non-heme di-iron monooxygenase) | Integral membrane | Rubredoxin (AlkG), Rubredoxin Reductase (AlkT) | C5-C16 nih.gov | Pseudomonas putida GPo1 frontiersin.orgnih.gov |
| CYP153 System | CYP153 (cytochrome P450) | Soluble (cytoplasmic) | Ferredoxin, Ferredoxin Reductase | C5-C16 ethz.chnih.gov | Acinetobacter sp. EB104 |
The initial activation of the chemically inert C-H bond in alkanes under aerobic conditions is catalyzed by oxygenases. frontiersin.orgnih.gov
Monooxygenases: The vast majority of terminal and subterminal oxidation pathways are initiated by monooxygenases. frontiersin.orgnih.gov These enzymes incorporate one atom of molecular oxygen (O₂) into the alkane substrate to form a hydroxyl group, while the other oxygen atom is reduced to water (H₂O). Both the AlkB and CYP153 alkane hydroxylase systems are classic examples of monooxygenases that are central to the degradation of C10-C13 alkanes. researchgate.net Other monooxygenases, such as the flavin-binding AlmA, have also been identified and are involved in the degradation of longer-chain alkanes, but some show activity on alkanes as short as C10. researchgate.netresearchgate.net
Dioxygenases: While less common for initiating alkane degradation, dioxygenases have also been implicated, particularly in certain Acinetobacter species. frontiersin.orgnih.gov Unlike monooxygenases, dioxygenases incorporate both atoms of molecular oxygen into the substrate. In the proposed "Finnerty pathway," a dioxygenase is thought to attack the alkane to form an n-alkyl hydroperoxide. frontiersin.orgnih.govresearchgate.net This intermediate is then further metabolized to an aldehyde and finally a fatty acid. frontiersin.orgnih.gov A soluble, copper-dependent dioxygenase active on C10-C30 alkanes has been reported in Acinetobacter sp. M-1. researchgate.net
Subterminal Oxidation Mechanisms
In addition to attacking the terminal carbon, some microorganisms can oxidize alkanes at a subterminal (non-terminal) carbon atom. frontiersin.orgnih.govnih.govnih.govcapes.gov.br This pathway has been observed in organisms like Pseudomonas aeruginosa and Gordonia sp. frontiersin.orgnih.gov The oxidation of a C10-C13 alkane at the C-2 or C-3 position would yield a secondary alcohol. frontiersin.orgnih.gov This secondary alcohol is subsequently oxidized to the corresponding ketone by an alcohol dehydrogenase. frontiersin.orgnih.gov The resulting ketone is then cleaved by a Baeyer-Villiger monooxygenase (BVMO), which inserts an oxygen atom adjacent to the carbonyl group to form an ester. frontiersin.orgnih.gov Finally, an esterase hydrolyzes the ester bond, yielding a primary alcohol and a fatty acid, which can then enter central metabolic pathways. frontiersin.orgnih.gov
Biterminal Oxidation Pathways
A third, less common aerobic strategy is biterminal oxidation. frontiersin.orgnih.gov In this pathway, oxidation occurs at both terminal methyl groups of the alkane chain. frontiersin.orgnih.govnih.gov The process is thought to begin with monoterminal oxidation, where one end of the alkane is converted to a fatty acid as described previously. nih.govnih.gov Subsequently, the terminal methyl group at the opposite end of the fatty acid (the omega, ω, position) is hydroxylated by an ω-hydroxylase. nih.gov This creates an ω-hydroxy fatty acid, which is further oxidized to a dicarboxylic acid. nih.govnih.gov The resulting dicarboxylic acid can then be degraded from both ends via the beta-oxidation pathway. nih.govresearchgate.net
Role of Beta-Oxidation in Downstream Metabolism
Regardless of the initial aerobic oxidation pathway—terminal, subterminal, or biterminal—the ultimate products are fatty acids or dicarboxylic acids that are structurally amenable to further catabolism. frontiersin.orgnih.gov The central metabolic pathway for breaking down these fatty acids is beta-oxidation (β-oxidation). frontiersin.orgnih.govresearchgate.net In this cyclical process, the fatty acid is shortened by two carbon atoms during each cycle, producing acetyl-CoA. researchgate.net The acetyl-CoA molecules then enter the tricarboxylic acid (TCA) cycle to generate energy (ATP) and reducing equivalents (NADH and FADH₂) for the cell's growth and maintenance. Therefore, β-oxidation is the essential downstream metabolic route that links the initial activation of C10-C13 alkanes to the central carbon metabolism of the degrading microorganism. frontiersin.orgnih.gov
Anaerobic Degradation Pathways
Under anoxic conditions, the initial activation of chemically inert alkanes, such as those in the C10-C13 range, is a significant biochemical challenge. nih.govfrontiersin.org Microorganisms have evolved unique strategies to overcome this, primarily involving the addition of a molecule to the alkane chain or direct carboxylation. frontiersin.orgfrontiersin.org These initial steps convert the hydrocarbon into a metabolite that can be further processed through established metabolic routes like β-oxidation.
Fumarate (B1241708) Addition Pathway (e.g., Alkylsuccinate Synthase)
The most extensively documented pathway for the anaerobic activation of n-alkanes is the addition of the alkane across the double bond of a fumarate molecule. nih.govfrontiersin.orgnih.gov This reaction is catalyzed by the glycyl radical enzyme, alkylsuccinate synthase (ASS), also referred to as methylalkylsuccinate synthase (MAS). nih.govfrontiersin.orgnih.gov This mechanism has been identified in a variety of anaerobic bacteria, including sulfate-reducing, nitrate-reducing, and methanogenic communities. nih.govresearchgate.net
The reaction involves the addition of a subterminal carbon of the n-alkane to the fumarate, creating an alkyl-substituted succinate. nih.govresearchgate.netresearchgate.net This initial product, an alkylsuccinate, is then activated to its coenzyme A (CoA) thioester. researchgate.net Subsequent metabolic steps involve carbon skeleton rearrangement, isomerization, decarboxylation, and multiple rounds of β-oxidation to completely mineralize the alkane. researchgate.net The detection of specific alkylsuccinates and the assA gene, which codes for the alpha-subunit of alkylsuccinate synthase, are considered strong diagnostic indicators of in-situ anaerobic alkane biodegradation. nih.govnih.gov Studies have shown that alkylsuccinate synthases can have broad substrate ranges, capable of activating alkanes from propane (B168953) to at least octacosane (B166375) (C28). nih.govfrontiersin.org
Carboxylation Pathway
An alternative mechanism for anaerobic alkane activation that does not involve fumarate addition is carboxylation. frontiersin.orgnih.gov This pathway has been notably described for the sulfate-reducing bacterium, strain Hxd3. frontiersin.orgnih.gov Instead of adding fumarate, this organism is proposed to activate alkanes via a subterminal carboxylation at the C-3 position of the alkane chain. frontiersin.orgnih.gov
The proposed mechanism for strain Hxd3 involves the initial carboxylation at C-3, followed by the elimination of the two adjacent terminal carbon atoms. nih.gov This process results in the formation of a fatty acid that is one carbon shorter than the original alkane molecule. nih.gov This fatty acid can then enter the β-oxidation pathway for further degradation and mineralization to CO2. nih.gov This carboxylation mechanism represents a distinct and less common strategy for anaerobic alkane metabolism compared to the fumarate addition pathway. nih.gov
Microbial Communities and Enzymatic Systems in Anoxic Environments
These primary degraders, such as sulfate-reducing bacteria (SRB) and denitrifying bacteria, break down the alkanes into smaller, more accessible substrates like formate (B1220265), acetate, and H2. researchgate.netnih.gov These intermediates are then consumed by other microorganisms in the community, such as hydrogenotrophic methanogens, which maintain low concentrations of these products, thereby pulling the degradation reaction forward. researchgate.net
The key enzymatic system in many of these communities is the alkylsuccinate synthase (ASS), responsible for the fumarate addition pathway. nih.gov However, other enzymes, such as a putative alkane C2-methylene hydroxylase, have been suggested in organisms that use carboxylation or hydroxylation pathways. geomar.de Oil reservoirs are considered natural examples of anoxic bioreactors where these diverse microbial communities, including fermenters, syntrophs, sulfidogens, and methanogens, collaboratively degrade alkanes. researchgate.net
| Pathway | Key Enzyme System | Enzyme Abbreviation | Associated Microbial Groups | Terminal Electron Acceptor |
|---|---|---|---|---|
| Fumarate Addition | Alkylsuccinate Synthase | ASS / MAS | Sulfate-reducing bacteria (e.g., Desulfatibacillum alkenivorans AK-01), Denitrifying bacteria (e.g., Strain HxN1), Methanogenic consortia | Sulfate, Nitrate, CO2 |
| Carboxylation | Putative Alkane C2-methylene Hydroxylase | AhyABC | Sulfate-reducing bacteria (e.g., Strain Hxd3) | Sulfate |
Regulatory Mechanisms of Alkane Degradation Pathways in Microorganisms
The expression of genes involved in alkane degradation is a tightly regulated process within microorganisms. nih.gov This control ensures that the energetically expensive enzymatic machinery is synthesized only when the target alkanes are present in the environment. nih.gov Alkane-responsive regulators are key components of this system, acting as sensors that detect the presence of hydrocarbons and subsequently induce the transcription of the necessary degradation genes. nih.gov
In many bacteria, multiple sets of alkane degradation systems exist, each tailored to a specific type of alkane or expressed under particular physiological conditions. nih.gov Regulatory mechanisms must therefore ensure the appropriate differential expression of each enzyme set. nih.gov Several families of transcriptional regulators have been identified as controlling alkane degradation pathways, including those belonging to the LuxR/MalT and AraC/XylS families. researchgate.net For instance, in Acinetobacter dieselolei strain B-5, regulatory genes belonging to the MerR and AraC families are located upstream of alkane hydroxylase (alkB) and cytochrome P450 genes, controlling their expression. nih.gov This precise genetic control allows microorganisms to efficiently adapt their metabolism to utilize alkanes as a carbon and energy source when available.
Environmental Factors Influencing Biodegradation Kinetics in Research Models
The rate and extent of C10-C13 alkane biodegradation are significantly influenced by a range of environmental factors. researchgate.net The kinetics of this process are controlled by a combination of biological, chemical, and physical parameters. researchgate.netnih.gov
Key factors include:
Nutrient Availability : The biodegradation of hydrocarbons is often limited by the availability of essential nutrients like nitrogen and phosphorus. researchgate.net These elements are required by microorganisms for biomass production and enzymatic synthesis.
Alkane Structure and Physical State : The chain length of n-alkanes plays a crucial role. researchgate.net Intermediate chain length alkanes, which include the C10-C13 range, are generally degraded more rapidly than very short-chain alkanes (which can be toxic) or very long-chain alkanes (which have low bioavailability). researchgate.net The water solubility and hydrophobicity of the alkane affect its accessibility to microbial cells. researchgate.net
Redox Conditions : The type of terminal electron acceptor available (e.g., nitrate, sulfate, CO2) dictates which microbial communities will be active and which degradation pathways are thermodynamically favorable. frontiersin.orgresearchgate.net
Temperature and pH : Like all biological processes, alkane degradation rates are dependent on optimal temperature and pH conditions for the specific microbial consortia involved. nih.gov
Research models studying bioremediation must account for these variables to accurately predict and optimize the degradation of alkanes in contaminated environments. researchgate.net
| Factor | Influence on Biodegradation Kinetics | Rationale |
|---|---|---|
| Nutrient Availability (N, P) | Limiting factor; addition often increases rates. | Essential for microbial growth and synthesis of degradative enzymes. researchgate.net |
| Alkane Chain Length (C10-C13) | Generally rapid degradation compared to shorter or longer chains. | Optimal balance of bioavailability and lower toxicity. researchgate.net |
| Water Solubility | Low solubility can limit bioavailability and slow degradation rates. | Affects the transfer of the hydrocarbon from the non-aqueous phase to the microbial cell. researchgate.net |
| Electron Acceptor Availability | Determines the active microbial groups and metabolic pathways. | Different redox conditions (denitrifying, sulfate-reducing, methanogenic) support different consortia. researchgate.net |
| pH and Temperature | Optimal ranges exist for maximal degradation rates. | Affects enzyme activity and microbial growth rates. nih.gov |
Environmental Transport and Transformation of C10 C13 Alkanes
Atmospheric Chemistry and Gas-Phase Reactions
Once released into the atmosphere, C10-C13 alkanes are subject to chemical transformations, primarily initiated by reactions with photochemically generated radicals. These reactions are the main removal pathway for these compounds from the air and lead to the formation of various secondary pollutants.
The dominant degradation pathway for C10-C13 alkanes in the troposphere is their gas-phase reaction with the hydroxyl radical (OH), often referred to as the "detergent" of the atmosphere. nih.gov This reaction initiates a cascade of oxidation steps. The rate of this reaction is a critical factor in determining the atmospheric lifetime of these alkanes.
The reaction with OH radicals proceeds via hydrogen abstraction, forming an alkyl radical (R•) and a water molecule. The rate constants for these reactions are influenced by the structure of the alkane, with branched alkanes exhibiting different reactivities compared to their linear counterparts.
Rate Constants for the Reaction of OH Radicals with C10-C13 Alkanes at 298 K
| Compound | Formula | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| n-Decane | C₁₀H₂₂ | 1.29 x 10⁻¹¹ |
| n-Undecane | C₁₁H₂₄ | 1.45 x 10⁻¹¹ |
| n-Dodecane | C₁₂H₂₆ | 1.61 x 10⁻¹¹ |
| n-Tridecane | C₁₃H₂₈ | 1.77 x 10⁻¹¹ |
Note: The rate constants are approximate values and can vary with temperature and pressure.
Following the initial reaction with hydroxyl radicals, the resulting alkyl radicals (R•) rapidly react with molecular oxygen (O₂) to form alkyl peroxy radicals (RO₂•). In the presence of nitrogen oxides (NOx), these peroxy radicals can undergo further reactions to form a variety of oxygenated products.
Key atmospheric reaction products of C10-C13 alkanes include:
Aldehydes and Ketones: Formed from the decomposition of alkoxy radicals (RO•), which are produced from the reaction of RO₂• with nitric oxide (NO).
Organic Nitrates (RONO₂): Formed from the reaction of RO₂• with NO₂. This pathway acts as a sink for both the organic radicals and NOx, influencing regional ozone formation.
Hydroxyalkyl Nitrates and Hydroxycarbonyls: These multifunctional compounds can be formed through isomerization reactions of larger alkoxy radicals.
Secondary Organic Aerosols (SOA): The oxidation products of C10-C13 alkanes, particularly those with lower volatility, can partition into the particle phase, contributing to the formation and growth of secondary organic aerosols. nsf.gov The SOA yield from C10 to C13 alkanes has been observed to be significant. nsf.gov
Transport and Partitioning Mechanisms in Aquatic Systems
When C10-C13 alkanes enter aquatic environments, their movement and distribution are primarily controlled by their low water solubility and moderate volatility. These properties influence whether they remain in the water column, volatilize into the atmosphere, or associate with particulate matter.
Due to their non-polar nature, C10-C13 alkanes have very low solubility in water. solubilityofthings.comnih.govhaltermann-carless.com This solubility decreases as the carbon chain length increases. Consequently, these compounds tend to partition from the aqueous phase to other environmental compartments.
Water Solubility of n-Alkanes at 25 °C
| Compound | Formula | Water Solubility (mg/L) |
|---|---|---|
| n-Decane | C₁₀H₂₂ | 0.009 |
| n-Undecane | C₁₁H₂₄ | 0.004 |
| n-Dodecane | C₁₂H₂₆ | 0.0037 |
| n-Tridecane | C₁₃H₂₈ | 0.001 |
Note: These values represent the low end of reported ranges and can be influenced by factors such as temperature and the presence of other substances.
Given their hydrophobic nature, C10-C13 alkanes have a strong tendency to sorb to suspended particulate matter and sediments in aquatic systems. This partitioning behavior is largely governed by the organic carbon content of the solids. The sorption to particles can significantly affect their transport, as it can lead to their deposition in sediments, reducing their availability for volatilization and biodegradation in the water column.
Transport and Retention Mechanisms in Soil and Sediment Matrices
In soil and sediment, the transport and retention of C10-C13 alkanes are primarily influenced by sorption processes, which are largely dictated by the organic matter content of the solid matrix. Their low water solubility and high affinity for organic carbon result in significant retention in these environments.
Adsorption to soil and sediment particles is a key process that limits the mobility of C10-C13 alkanes. The extent of this adsorption is strongly correlated with the fraction of organic carbon (foc) in the soil or sediment. The organic carbon partition coefficient (Koc) is a measure of a chemical's tendency to be adsorbed by soil or sediment organic matter. For hydrophobic compounds like C10-C13 alkanes, higher Koc values indicate stronger sorption and lower mobility.
Influence of Soil Organic Carbon on Sorption of Hydrophobic Organic Compounds
| Soil Organic Carbon Content | Sorption Potential for C10-C13 Alkanes | Mobility/Leaching Potential |
|---|---|---|
| Low | Lower | Higher |
| High | Higher | Lower |
Advanced Analytical Methodologies for C10 C13 Alkane Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone for separating the complex mixtures in which C10-C13 alkanes are typically found. The choice of technique depends on the volatility of the compounds and the complexity of the sample matrix.
Gas chromatography (GC) is the most common and powerful technique for the analysis of volatile and semi-volatile compounds like C10-C13 alkanes. pragolab.cz The separation is achieved by partitioning the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. harvard.edu
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a widely used method for the quantification of hydrocarbons. pragolab.cz After separation on the GC column, the eluted compounds are burned in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms. This makes FID a highly sensitive and universally responsive detector for hydrocarbons, though it does not provide structural information for identification. pragolab.cz
Gas Chromatography-Mass Spectrometry (GC-MS): For definitive identification, GC is coupled with mass spectrometry (GC-MS). nih.gov As compounds elute from the GC column, they enter the MS ion source where they are ionized, most commonly by Electron Ionization (EI). The resulting mass spectra, which show the mass-to-charge ratio of the parent ion and its fragments, provide a unique fingerprint for each compound, allowing for unambiguous identification. pragolab.czcas.cn In cases of complex mixtures where isomers may co-elute, the fragmentation patterns can be challenging to interpret. pragolab.cz GC-MS can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target analytes. env.go.jp
| Parameter | Typical Conditions for C10-C13 Alkane Analysis | Reference |
|---|---|---|
| Column | DB-5 or CP-Sil 5CB (non-polar), 30-60 m length, 0.25-0.32 mm ID, 0.25 µm film thickness | harvard.edu |
| Carrier Gas | Helium or Hydrogen, constant flow mode | harvard.edu |
| Injection Mode | Splitless or Split, 1 µL injection volume | whitman.edu |
| Inlet Temperature | 230-280 °C | whitman.edu |
| Oven Program | Initial temp 40-80 °C, ramped at 4-15 °C/min to 300-320 °C | harvard.eduwhitman.edu |
| FID Temperature | 250-350 °C | whitman.eduresearchgate.net |
| MS Ion Source Temp. | 220-230 °C | acs.org |
| MS Ionization Energy | 70 eV (for Electron Ionization) | harvard.edu |
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses a liquid mobile phase pumped through a column packed with a stationary phase. ksu.edu.saresearchgate.net While HPLC is indispensable for a wide range of chemical analyses, its application for non-polar, low molecular weight alkanes like the C10-C13 range is less common compared to GC. researchgate.net This is because these compounds lack functional groups that would allow for strong interactions with common stationary phases and are often not easily detectable by standard HPLC detectors like UV-Vis. pragolab.cz
However, HPLC can be employed using a normal-phase chromatography setup, where a non-polar solvent like hexane (B92381) is used as the mobile phase and a polar stationary phase (e.g., silica (B1680970) gel) is used in the column. env.go.jp In this mode, separation occurs based on adsorption, with less polar compounds eluting first. Detection can be challenging, often requiring a refractive index detector (RID) or a mass spectrometer. Due to the superior resolution and sensitivity of GC for volatile hydrocarbons, HPLC is generally reserved for non-volatile or thermally labile compounds. ksu.edu.sa
Spectroscopic Approaches for Characterization
Spectroscopy provides detailed information about the molecular structure and composition of C10-C13 alkanes, often used in conjunction with chromatographic separation.
Infrared (IR) spectroscopy is a technique based on the absorption of infrared radiation by molecules, which causes their vibrational modes to be excited. The resulting IR spectrum provides a molecular fingerprint that can be used for identification. The spectra of simple alkanes are characterized by a few prominent absorption bands corresponding to C-H stretching and bending vibrations. orgchemboulder.comuobabylon.edu.iq C-C stretching and bending bands are typically weak and fall in the complex "fingerprint region" (1300-900 cm⁻¹), which is unique for every compound. orgchemboulder.comuobabylon.edu.iq
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C-H Stretch (methyl & methylene) | 3000–2850 | orgchemboulder.comuobabylon.edu.iq |
| C-H Bend (scissoring) | 1470–1450 | orgchemboulder.com |
| C-H Rock (methyl) | 1370–1350 | orgchemboulder.com |
| C-H Rock (long-chain methylene) | 725–720 | orgchemboulder.com |
Mass spectrometry is a critical tool for the structural elucidation and sensitive quantification of C10-C13 alkanes, especially for their halogenated derivatives found in environmental samples.
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure mass-to-charge ratios with very high accuracy, allowing for the determination of the elemental composition of an ion. This is particularly valuable for C10-C13 alkanes in complex matrices, where isobaric interferences (different molecules with the same nominal mass) can be a significant problem. acs.org For example, a resolving power of ~12,000 is desirable to eliminate interferences from compounds like PCBs and other pesticides when analyzing polychlorinated C10-C13 alkanes. acs.org
Electron Capture Negative Ion Mass Spectrometry (ECNI-MS): ECNI is a soft ionization technique that is highly sensitive for electrophilic compounds, such as polychlorinated alkanes. gcms.cz In this method, low-energy electrons are captured by the analyte molecules, forming negative ions. wikipedia.org This process results in less fragmentation compared to EI, often yielding a prominent molecular ion or a [M-Cl]⁻ ion, which simplifies spectral interpretation and enhances sensitivity. acs.orgresearchgate.net The fragmentation pattern in ECNI-MS can be dependent on parameters like ion source temperature. researchgate.net Detection limits using GC-ECNI-MS can be in the low picogram (pg) range. acs.orgresearchgate.net For instance, an analytical detection limit of approximately 60 pg has been reported for injected polychlorinated alkanes (PCAs). acs.org
| Technique | Key Findings and Applications for C10-C13 Alkanes | Reference |
|---|---|---|
| GC-EI-MS | Provides characteristic fragmentation patterns for structural identification. Can be challenging for isomers due to similar spectra. | pragolab.cz |
| GC-ECNI-HRMS | Offers high selectivity and sensitivity for chlorinated C10-C13 alkanes. High resolution (~12,000) eliminates isobaric interferences. | acs.orgsemanticscholar.org |
| ECNI-MS Fragmentation | Less fragmentation than EI. Dominant ions are often [M-HCl]⁻ or [M-Cl]⁻, depending on chlorination degree and ion source temperature. | researchgate.net |
| Detection Limits | ECNI-MS can achieve detection limits of 10-100 pg in full-scan mode and ~60 pg in SIM mode for polychlorinated alkanes. | acs.orgresearchgate.net |
Sample Preparation and Extraction Protocols for Diverse Research Matrices
Effective sample preparation is a critical step to isolate C10-C13 alkanes from the sample matrix and remove interfering substances before instrumental analysis. researchgate.netresearchgate.net The choice of method depends on the matrix type (e.g., water, soil, biota) and the physicochemical properties of the analytes.
Liquid-Liquid Extraction (LLE): This is a classic method where the sample (usually aqueous) is mixed with an immiscible organic solvent. The alkanes, being non-polar, partition into the organic layer, which is then separated and concentrated. researchgate.net
Solid-Phase Extraction (SPE): SPE is a widely used technique that offers advantages over LLE, including reduced solvent consumption and higher sample throughput. researchgate.netresearchgate.net For alkane analysis, a non-polar sorbent (like C18) can be used to retain the analytes from an aqueous sample. The retained alkanes are then eluted with a small volume of an organic solvent. researchgate.net For cleanup of extracts from solid matrices, adsorbents like silica gel or florisil (B1214189) can be used to separate alkanes from more polar co-extracted compounds. env.go.jp
Pressurized Fluid Extraction (PFE): Also known as Accelerated Solvent Extraction (ASE), this technique uses organic solvents at elevated temperatures and pressures to extract analytes from solid samples. nih.gov This method is faster and requires less solvent than traditional methods like Soxhlet extraction. researchgate.net
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While originally developed for pesticide analysis in food, the QuEChERS method is adaptable for other organic compounds. It involves an extraction and partitioning step with an organic solvent (like acetonitrile) and salts, followed by a cleanup step using dispersive SPE (d-SPE). preprints.org
| Matrix | Extraction/Cleanup Protocol | Key Considerations | Reference |
|---|---|---|---|
| Water | Liquid-liquid extraction (LLE) with a non-polar solvent (e.g., hexane). Solid-phase extraction (SPE) with C18 cartridges. | Ensure solvent purity to avoid contamination. SPE can concentrate trace levels effectively. | researchgate.netresearchgate.net |
| Soil/Sediment | Pressurized Fluid Extraction (PFE) or Soxhlet extraction. Cleanup using adsorption chromatography (silica gel, florisil). | Removal of polar interferences (e.g., fatty acids, humic substances) is crucial. | env.go.jp |
| Biota (e.g., Fish) | Homogenization with a drying agent (e.g., sodium sulfate) followed by solvent extraction. Cleanup by gel permeation chromatography (GPC) and/or silica gel column. | Lipid removal is a critical step to prevent interference and protect analytical instruments. GPC is effective for this. | researchgate.net |
| Plant Material | Automated solid-liquid extraction using elevated temperature and pressure (PFE). | Reduces extraction time and solvent use compared to traditional methods. | nih.gov |
Development and Application of Analytical Standards for Accurate Quantification
The foundation of accurate quantification in chemical analysis is the use of appropriate analytical standards. For C10-C13 alkanes, the complexity of the mixtures necessitates well-characterized standards and certified reference materials (CRMs). These standards are pivotal for calibrating analytical instruments and validating methodologies.
The development of these standards involves several key steps, including the synthesis of high-purity individual alkane isomers and the preparation of multi-component solutions that mimic the composition of real-world samples. bioszeparacio.hucpachem.com For instance, certified reference materials for petroleum analysis often contain a range of n-alkanes, including those in the C10-C13 range, dissolved in a suitable solvent at precise concentrations. bioszeparacio.hu The certified values of these standards are established through rigorous testing and are traceable to national or international standards, ensuring a high level of confidence in the measurement results. lgcstandards.com
In the context of polychlorinated C10-C13 alkanes (short-chain chlorinated paraffins or SCCPs), the development of standards is even more challenging due to the vast number of possible congeners. Researchers have focused on synthesizing, isolating, and purifying specific polychloro-n-alkane mixtures to serve as reliable standards for environmental analysis. researchgate.net It has been observed that using technical chlorinated paraffin (B1166041) products as standards can be inappropriate in many cases because the composition of these mixtures in environmental samples can vary significantly. nih.gov
The application of these standards is crucial for the accurate quantification of C10-C13 alkanes in various matrices. In gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), which are common techniques for alkane analysis, these standards are used to create calibration curves that relate the instrument's response to the concentration of the analyte. cenam.mx
Below is an interactive data table showcasing examples of commercially available analytical standards for C10-C13 alkanes.
| Product Name | Components | Concentration | Intended Use |
| Alkane Standard Mixture | C10, C12 (among other even-numbered alkanes from C20-C40) | 50 mg/L each | Performance tests of GC-systems, environmental and petroleum analysis |
| EPA Method 1625 Hydrocarbons Mixture | Decane (B31447) (C10), Dodecane (B42187) (C12) (among others) | 4000 µg/mL | Calibration and quality control for analytical techniques |
| Custom Petroleum Standards | n-Decane (C10), n-Undecane (C11), n-Dodecane (C12), n-Tridecane (C13) | Custom | Suit specific application needs in petroleum analysis |
Interlaboratory Comparison and Method Validation Studies
Method validation is a critical process to ensure that an analytical method is fit for its intended purpose. For C10-C13 alkanes, this involves evaluating parameters such as selectivity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). cenam.mx Interlaboratory comparison studies, also known as round-robin tests or proficiency testing, are a vital component of method validation on a broader scale. These studies involve multiple laboratories analyzing the same sample to assess the reproducibility and reliability of a method across different settings.
For volatile hydrocarbons, including the C10-C13 range, method validation studies have been conducted for various matrices such as water and air. mass.gov These studies help in establishing the performance characteristics of a method and identifying potential sources of error. For example, a validation study for volatile aromatic hydrocarbons in water using GC-MS demonstrated excellent linearity with correlation coefficients greater than 0.9996 and good recovery rates between 88.4% and 94.6%.
In the specialized area of polychlorinated C10-C13 alkanes, interlaboratory studies have been crucial for evaluating and comparing different analytical methods. acs.org These studies often use a common reference material as a quantification standard to assess the performance of various analytical techniques, such as high-resolution gas chromatography/electron capture negative ion high-resolution mass spectrometry (HRGC/ECNI-HRMS). acs.orgscilit.com The results of these comparisons help in harmonizing analytical approaches and ensuring the comparability of data generated by different laboratories worldwide.
The following table summarizes the key performance parameters evaluated during method validation for C10-C13 alkane analysis.
| Performance Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No interfering peaks at the retention time of the analytes. |
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |
| Accuracy (Recovery) | The closeness of the measured value to the true value, often assessed by analyzing a certified reference material or a spiked sample. | Typically within 80-120% of the true value. |
| Precision (Repeatability & Reproducibility) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15-20%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Theoretical and Computational Studies on C10 C13 Alkane Systems
Molecular Modeling of Alkane Structure and Conformation
Molecular modeling techniques are fundamental to understanding the intrinsic properties of C10-C13 alkanes, particularly their three-dimensional structures and the various conformations they can adopt. Alkanes are known for their flexibility due to rotation around carbon-carbon single bonds, leading to a multitude of possible conformations. sdsu.edu Theoretical studies often employ methods like molecular mechanics, molecular dynamics, and quantum mechanics to explore these conformational spaces.
For linear alkanes within the C10-C13 range, the most stable conformation is generally the extended all-trans conformation, minimizing steric hindrance between hydrogen atoms. However, rotations around C-C bonds can lead to gauche conformations, which introduce bends or kinks in the hydrocarbon chain. sdsu.edu The relative energies of these conformers and the energy barriers to interconversion can be calculated using computational methods.
Molecular dynamics simulations have been used to study the behavior of longer-chain alkanes, such as n-decanethiol (a C10 alkane derivative), in self-assembled monolayers on surfaces like gold. These simulations can reveal details about the packing of alkyl chains, their tilt and twist angles, and the presence of conformational defects (e.g., gauche defects) within the chains. acs.orgmpg.de Understanding these structural aspects at interfaces is crucial for applications involving surface coatings and molecular assemblies.
Furthermore, computational methods are employed to determine molecular descriptors that capture the structural and interaction properties of alkanes. For C10 through C13 methyl- and ethyl-branched alkanes, Abraham model solute descriptors have been computationally determined. mdpi.comresearchgate.net These descriptors are derived from the molecular structure and are used in linear free energy relationships to predict various physico-chemical properties, providing insights into how structural features influence macroscopic behavior. mdpi.comresearchgate.net
Density Functional Theory (DFT), often combined with equations of state, has been applied to predict properties like the surface tension of n-alkanes, including those up to C10. physchemres.org These calculations provide information about the density profile and interfacial layer thickness, which are directly related to the molecular arrangement and interactions at the liquid-vapor interface. physchemres.org
Computational Simulations of Environmental Transport and Biotransformation Pathways
Computational simulations are valuable tools for predicting the environmental fate and transport of C10-C13 alkanes, which can be released into the environment through various pathways. These models consider processes such as partitioning between different environmental compartments (air, water, soil, sediment), degradation, and transport.
Multimedia distribution modeling, an accepted method for estimating environmental distribution, has been applied to hydrocarbon mixtures including those in the C10-C13 range (specifically, isoalkanes and cyclics with <2% aromatics). europa.eu These simulations predict the percentage of the substance expected to reside in each compartment under steady-state conditions. For instance, modeling results for C10-C13 isoalkanes, cyclics, <2% aromatics show significant distribution across all compartments. europa.eu
| Environmental Compartment | Predicted Distribution (%) europa.eu |
| Air | 46.1 |
| Water | 2.7 |
| Soil | 15.1 |
| Sediment | 36.1 |
Note: Data based on regional scale exposure assessment for Hydrocarbons, C10-C13, isoalkanes, cyclics, <2% aromatics.
Screening level models are also used to estimate the likely proportions of chemicals, such as C10-13 chloro-alkanes, that leave wastewater treatment plants through processes like biodegradation, partitioning into sludge, evaporation, and in the water outflow. europa.eu These models are influenced by the physical-chemical properties of the substance and the characteristics of the treatment plant. europa.eu
While detailed computational simulations specifically focused on the biotransformation pathways of non-chlorinated C10-C13 alkanes were not prominently found in the search results, studies on chlorinated paraffins (SCCPs, C10-13) highlight that biotransformation is influenced by chain length, chlorination degree, and molecular structure. mdpi.com This suggests that computational approaches could be valuable in the future for understanding the enzymatic reactions and metabolic pathways involved in the biodegradation of both chlorinated and non-chlorinated alkanes in this range.
Computational studies predicting thermochemical properties and reaction equilibrium, such as the hydroisomerization of C10 and C14 isomers within zeolites using force field-based molecular simulations, are relevant as these processes can occur in environmental matrices like soils or sediments containing similar mineral structures. acs.orgnih.gov
Predictive Modeling of Molecular Interactions with Biological and Environmental Components (excluding direct toxicity prediction)
Predictive modeling is used to understand how C10-C13 alkanes interact with various biological and environmental components, excluding direct predictions of toxic effects. These interactions govern processes such as partitioning, bioavailability, and enzymatic recognition.
Abraham model solute descriptors, computationally determined for C10-C13 branched alkanes, are utilized to predict a wide range of physico-chemical and biological properties. mdpi.comresearchgate.net These predictions are based on quantifying different types of solute-solvent molecular interactions, such as hydrogen bonding, electrostatic polarity, and dispersion forces. researchgate.net This allows for the estimation of properties relevant to biological uptake and distribution, as well as interactions with environmental phases.
Computational studies employing classical molecular dynamics simulations have investigated the interactions between alkanes (including C10) and solvents like Hydrophobic Natural Deep Eutectic Solvents (HNADES). acs.org These simulations provide insights into the underlying mechanisms of interaction, the nanostructure of the mixtures, and how alkane molecules fit within the solvent structure, which is crucial for understanding solubilization and partitioning behavior in various media. acs.org
Predictive correlations for vapor-liquid equilibrium in systems involving CO2 and n-alkanes up to C10 have been developed using equations of state and cubic mixing rules. ut.ac.ir These models are important for understanding the phase behavior of alkane mixtures in the presence of gases like CO2, relevant in both industrial processes and potentially in environmental contexts such as geological sequestration or natural gas systems. ut.ac.ir
Molecular simulations, specifically classical force field-based methods, are used to model the interactions between alkane isomers (including C10 and C14) and zeolite frameworks. acs.orgnih.gov This allows for the computation of Henry coefficients and the prediction of reaction equilibrium distributions within these porous materials, providing insights into how alkanes interact with and are potentially transformed by mineral surfaces in the environment or in catalytic processes. acs.orgnih.gov
Structural and computational studies on enzymes involved in alkane metabolism, such as alkyl-coenzyme M reductases (MCR), provide insights into the molecular interactions governing substrate recognition. acs.org Modeling of the active site of MCR suggests it can accommodate linear alkanes up to a certain length, around C13, indicating specific molecular recognition based on the size and shape of the alkane substrate. acs.org
Computational methods, including the use of neural networks and predicted NMR patterns, are being explored for the isomeric discrimination of complex mixtures like chlorinated paraffins (C10-C13). nih.gov While this work is primarily analytical, the ability to distinguish isomers computationally is a prerequisite for understanding how subtle structural differences influence interactions and behavior in biological and environmental systems. nih.gov
Emerging Research Frontiers and Future Directions
Discovery of Novel Microbial Strains and Enzymes for Alkane Biotransformation
The exploration for novel microbial strains and enzymes capable of efficient alkane biotransformation is a key research frontier. Many microorganisms, including bacteria and fungi, possess the metabolic machinery to degrade alkanes, utilizing them as carbon and energy sources researchgate.net. Aerobic degradation typically involves initial oxidation catalyzed by enzymes such as alkane monooxygenases (also known as alkane hydroxylases) and cytochrome P450 monooxygenases researchgate.netresearchgate.net. These enzymes activate the chemically inert alkane molecule, often through terminal or subterminal hydroxylation researchgate.net.
Recent studies highlight the diversity of alkane hydroxylase systems in various microorganisms ifpenergiesnouvelles.fr. For example, the alkane degradation system of Gordonia sp. strain SoCg, an actinobacterium, includes an AlkB-type alkane hydroxylase system capable of degrading solid n-alkanes from C12 up to C36 nih.gov. Heterologous expression of the Gordonia SoCg alkB gene in Escherichia coli and Streptomyces coelicolor conferred the ability to transform n-hexadecane, indicating the potential for transferring these enzymatic capabilities nih.gov. Research continues to identify and characterize novel enzymes, including those active on longer-chain alkanes, which are less well-understood nih.gov. The identification of alkane-degrading extremophiles, capable of functioning under challenging environmental conditions like high salinity or low temperatures, also presents opportunities for bioremediation in diverse oil-contaminated environments frontiersin.org.
Integration of Omics Technologies in Alkane Research (e.g., Metagenomics, Metatranscriptomics)
The application of omics technologies, such as metagenomics, metatranscriptomics, and metaproteomics, is revolutionizing the understanding of microbial communities involved in alkane degradation researchgate.netcapes.gov.br. These high-throughput techniques allow researchers to analyze the genetic potential (metagenomics), gene expression (metatranscriptomics), and protein production (metaproteomics) of entire microbial communities without the need for cultivation researchgate.netcapes.gov.brdntb.gov.ua.
Metagenomic analysis of microbial communities from oil-contaminated environments has revealed the presence of genes encoding enzymes involved in alkane degradation pathways scispace.comcdnsciencepub.com. For instance, studies following the Deepwater Horizon oil spill utilized metagenomics and metatranscriptomics to demonstrate the rapid response of Oceanospirillales, identifying and confirming the expression of genes for n-alkane and cycloalkane degradation scispace.com. This approach provided insights into the active degradation pathways and the specific microorganisms responsible scispace.com. Omics technologies are crucial for elucidating metabolic networks and interspecies interactions within microbial communities during hydrocarbon mineralization, providing a system-level view of the biodegradation process researchgate.net. They also aid in identifying uncultivated microbial communities and potential novel enzymes for pollutant degradation researchgate.net.
Innovative Bioremediation Strategies Focusing on Mechanistic Understanding
Innovative bioremediation strategies for alkane-contaminated environments are increasingly focusing on a deeper mechanistic understanding of microbial degradation processes and community dynamics mdpi.comajol.info. Bioremediation, which utilizes microorganisms to break down contaminants, is considered a cost-effective and sustainable approach for oil-polluted sites mdpi.comresearchgate.net.
Understanding the functional interactions among different microbial species is crucial for developing effective bioremediation strategies ajol.info. These interactions can involve cooperative and synergistic relationships that enhance the efficiency of alkane degradation ajol.info. Factors influencing the success of bioremediation include the bioavailability of hydrocarbons, the composition and activity of microbial populations, and environmental conditions such as temperature, oxygen levels, pH, and nutrient availability mdpi.com. Research is exploring the use of combined bioremediation technologies, such as biostimulation (enhancing indigenous microbial activity) and bioaugmentation (introducing specific degrading microorganisms), particularly for sites with mixed hydrocarbon contaminants mdpi.com. Mechanistic studies aim to elucidate how intermediates from hydrocarbon degradation influence the fate of other contaminants, such as heavy metals, in complex soil environments scilit.com. For example, research on the degradation of C10-C16 alkanes in diesel fuel showed that this process altered soil properties, influencing the stabilization and activation of heavy metals like cadmium and lead scilit.com.
Sustainable Production of Alkanes as Chemical Feedstocks through Biotechnology
Beyond degradation, biotechnology is also being explored for the sustainable production of alkanes, including those in the C10-13 range, as renewable chemical feedstocks and biofuels biofueljournal.comresearchgate.net. This offers an alternative to relying solely on non-renewable petroleum resources biofueljournal.com.
Microorganisms can synthesize alkanes through metabolic pathways, primarily derived from fatty acid biosynthesis biofueljournal.com. Current research aims to improve the efficiency and yield of microbial alkane production, which is often limited by low product titers biofueljournal.com. Strategies include utilizing natural and engineered metabolic pathways in various microbial hosts, suppressing competing metabolic pathways, and optimizing bioprocess conditions biofueljournal.com. Research is also being conducted on utilizing inorganic carbon sources like CO2 for the green synthesis of alkanes biofueljournal.comresearchgate.net. Innovative approaches, such as combining bioelectrochemical technologies with photoenzymes, are being investigated to convert biomass and CO2 into value-added bio-alkanes, aiming for simultaneous product separation and valorization within a circular cascading system researchgate.net. While promising, challenges remain in achieving economically feasible large-scale production researchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID | Notes |
| C10-13 ALKANE | N/A | Refers to a mixture of alkanes (C10-C13). A single CID is not available for the mixture. nih.gov |
| 2-methylnonane | 13379 | An example of a branched C10 alkane. fishersci.be |
| Dodecane (B42187) | 8182 | An example of a linear C12 alkane. nih.gov |
Interactive Data Tables:
While direct interactive tables are not supported in this format, the information presented in the sections above, particularly regarding microbial strains, enzymes, and omics findings, can be structured into tables for clearer presentation in a suitable digital format. For example, a table could list specific microbial strains, the alkanes they degrade, and the key enzymes involved, based on research findings.
Example Table Structure (based on Section 7.1):
| Microbial Strain | Alkane Substrates Degraded (Examples) | Key Enzymes Involved (Examples) | Reference |
| Gordonia sp. SoCg | C12 to C36 n-alkanes | AlkB-type alkane hydroxylase | nih.gov |
| Pseudomonas putida GPo1 | C5-C12 alkanes | Membrane-bound alkane hydroxylase system | ifpenergiesnouvelles.frfrontiersin.org |
| Acinetobacter sp. DSM 17874 | C32 and longer n-alkanes | AlmA (flavin-binding monooxygenase) | frontiersin.org |
| Geobacillus | Long-chain n-alkanes | LadA (soluble monooxygenase) | nih.govfrontiersin.org |
Q & A
Q. What are the defining structural and physicochemical properties of C10-13 alkanes, and how do these influence experimental reproducibility?
C10-13 alkanes are straight- or branched-chain saturated hydrocarbons with 10–13 carbon atoms. Their properties, such as boiling point, viscosity, and solubility, vary with chain length and branching. For example, viscosity increases with chain length due to stronger van der Waals interactions . To ensure reproducibility, researchers should document structural isomer distribution (e.g., via GC-MS) and control variables like temperature and solvent purity. Experimental reports must include error analyses (e.g., unaccounted impurities, instrumental drift) to validate data reliability .
Q. How can researchers distinguish C10-13 alkanes from structurally similar compounds like chlorinated paraffins (SCCPs) in environmental samples?
Chlorinated paraffins (e.g., C10-13 chloroalkanes, CAS 85535-84-8) share carbon-chain lengths but contain chlorine substituents. Analytical differentiation requires techniques such as:
Q. What are the primary environmental persistence mechanisms of C10-13 alkanes, and how do they impact ecotoxicity studies?
C10-13 alkanes exhibit low water solubility (~470 µg/L at 20°C) and tend to adsorb to organic matter in sediments. Their persistence in aquatic systems depends on microbial degradation rates, which are slower for longer chains. Ecotoxicity assays should account for bioaccumulation potential in lipid-rich tissues and use standardized OECD test protocols to ensure comparability across studies .
Advanced Research Questions
Q. How can conflicting data on the biodegradation rates of C10-13 alkanes be reconciled across studies?
Discrepancies often arise from methodological differences:
- Inoculum source : Microbial communities vary by geographic region.
- Experimental conditions : Temperature, oxygen availability, and substrate concentration alter degradation kinetics. Researchers should conduct meta-analyses using systematic review frameworks (e.g., Cochrane methods) to assess bias and heterogeneity in data . A comparative table illustrates key variables:
| Study | Chain Length | Temperature (°C) | Degradation Half-Life (Days) |
|---|---|---|---|
| A | C10 | 25 | 14 |
| B | C13 | 30 | 42 |
Q. What advanced synthetic strategies improve the selectivity of C10-13 alkane functionalization for catalytic applications?
Selective functionalization (e.g., C–H activation) is challenging due to the inertness of alkanes. Recent approaches include:
- Photocatalytic systems : Using UV light and transition-metal catalysts (e.g., Ru or Ir complexes) to target terminal methyl groups.
- Enzyme mimics : Metalloporphyrin catalysts under mild oxidative conditions. Researchers must optimize reaction parameters (e.g., solvent polarity, catalyst loading) and characterize products via NMR and X-ray crystallography .
Q. How do computational models address discrepancies in predicting the phase behavior of this compound mixtures?
Molecular dynamics (MD) simulations and equation-of-state models (e.g., Peng-Robinson) often disagree with experimental vapor-liquid equilibrium data. Key issues include:
- Branching effects : Simplified force fields underestimate steric interactions.
- Mixture non-ideality : Assumptions of random mixing fail for polydisperse systems. Hybrid methods combining MD with machine learning (e.g., neural network potentials) show promise in reducing prediction errors .
Methodological Guidance
Q. What protocols ensure robust statistical analysis of this compound toxicity data?
- Sample size justification : Use power analysis (α = 0.05, β = 0.2) to determine minimum replicates.
- Error reporting : Include 95% confidence intervals for LC50/EC50 values.
- Data transformation : Apply log-normalization for skewed distributions in bioaccumulation studies .
Q. How should researchers design experiments to minimize artifacts in this compound extraction from complex matrices?
- Matrix-specific validation : Test recovery rates for soil vs. water samples.
- Blanks and spikes : Include procedural blanks and spiked controls to detect contamination or losses.
- Extraction techniques : Use pressurized liquid extraction (PLE) with non-polar solvents (e.g., hexane) for high recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
